molecular formula C9H9ClO B154754 1-(4-Chloro-3-methylphenyl)ethanone CAS No. 37074-39-8

1-(4-Chloro-3-methylphenyl)ethanone

Cat. No.: B154754
CAS No.: 37074-39-8
M. Wt: 168.62 g/mol
InChI Key: XOIGZLJCLDWTQH-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO. It is also known as 4’-Chloro-3’-methylacetophenone. This compound is characterized by a chloro and methyl group attached to a phenyl ring, with an ethanone group as the functional group. It is commonly used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-methylphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-chloro-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the compound is often produced using similar Friedel-Crafts acylation methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenyl)ethanone depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. For example, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attach to the aromatic ring .

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)ethanone
  • 1-(4-Methylphenyl)ethanone
  • 1-(3-Chloro-4-methoxyphenyl)ethanone

Comparison: 1-(4-Chloro-3-methylphenyl)ethanone is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different chemical and physical properties, such as boiling point, solubility, and reactivity towards certain reagents .

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIGZLJCLDWTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343860
Record name 1-(4-Chloro-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37074-39-8
Record name 1-(4-Chloro-3-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37074-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chloro-3'-methylacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the Stobbe condensation reaction in the context of 1-(4-chloro-3-methylphenyl)ethanone?

A1: The research article highlights the use of this compound, also known as 4-chloro-3-methylacetophenone, as a starting material in a Stobbe condensation reaction []. This reaction involves the condensation of this compound with diethyl cyclohex-1-enyl succinate in the presence of potassium t-butoxide. This reaction leads to the formation of a crucial intermediate, trans-(4-Cl-3-Me/COOEt)-2-cyclohex-4-(4-chlorotolyl)buten-3-oic acid, which acts as a building block for synthesizing various pyridazinonyl, naphthyl, and benzofluorenonyl derivatives. These derivatives are of interest for their potential biological activities and applications in medicinal chemistry.

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